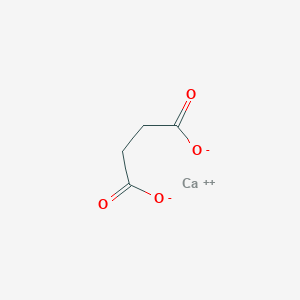
8-Methylpsoralen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylpsoralen is a natural compound that belongs to the class of furanocoumarins. It is found in various plants such as figs, celery, parsley, and citrus fruits. 8-Methylpsoralen has been extensively studied for its applications in scientific research, particularly in the field of photobiology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of 8-Methylpsoralen is primarily mediated through its ability to intercalate into DNA and form covalent bonds with the pyrimidine bases. This results in the formation of DNA adducts, which can lead to DNA damage and cell death. Additionally, 8-Methylpsoralen can also activate the immune system and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-Methylpsoralen are primarily related to its ability to interact with DNA and modulate cellular processes. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by activating T-cells and inducing the production of cytokines that are involved in the immune response. Additionally, 8-Methylpsoralen has been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Methylpsoralen in lab experiments is its ability to intercalate into DNA and form covalent bonds with the pyrimidine bases. This allows for the study of DNA damage and repair mechanisms, as well as the effects of DNA adducts on cellular processes. Additionally, 8-Methylpsoralen can be used as a photosensitizer in photobiological experiments, allowing for the study of the effects of light on cellular processes.
One of the limitations of using 8-Methylpsoralen in lab experiments is its potential toxicity. This compound can cause DNA damage and cell death at high concentrations, which can limit its use in certain experiments. Additionally, the use of 8-Methylpsoralen in photobiological experiments requires specialized equipment and procedures, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 8-Methylpsoralen. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of the effects of 8-Methylpsoralen on cellular processes, including DNA damage and repair mechanisms, apoptosis, and immune system activation. Additionally, the use of 8-Methylpsoralen in combination with other compounds or therapies may enhance its anti-tumor and immunomodulatory effects. Overall, the study of 8-Methylpsoralen has the potential to lead to the development of new treatments for various diseases, including cancer and autoimmune disorders.
Méthodes De Synthèse
8-Methylpsoralen can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing 8-Methylpsoralen is through chemical synthesis, which involves the reaction of psoralen with methyl iodide. The yield of this method is around 50-60%, and the purity of the compound can be improved through further purification steps.
Applications De Recherche Scientifique
8-Methylpsoralen has been extensively studied for its applications in scientific research, particularly in the field of photobiology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In photobiology, 8-Methylpsoralen is used as a photosensitizer in the treatment of various skin diseases, including psoriasis, vitiligo, and cutaneous T-cell lymphoma. It is also used in the treatment of certain types of cancer, such as melanoma and non-melanoma skin cancers.
Propriétés
Numéro CAS |
15912-88-6 |
|---|---|
Nom du produit |
8-Methylpsoralen |
Formule moléculaire |
C12H8O3 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H8O3/c1-7-11-9(4-5-14-11)6-8-2-3-10(13)15-12(7)8/h2-6H,1H3 |
Clé InChI |
IVUMRIXSXVKOMB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
SMILES canonique |
CC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Synonymes |
8-methylpsoralen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



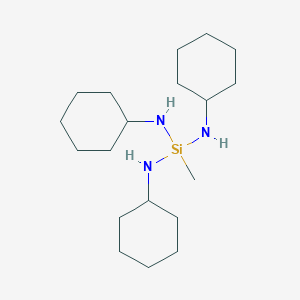
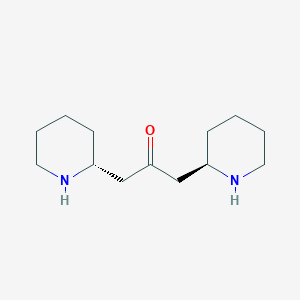
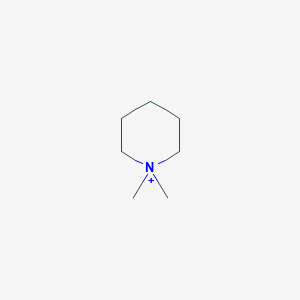
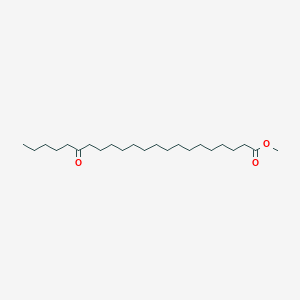
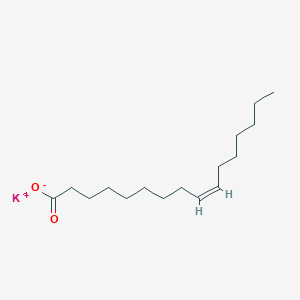
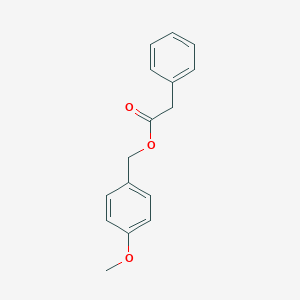
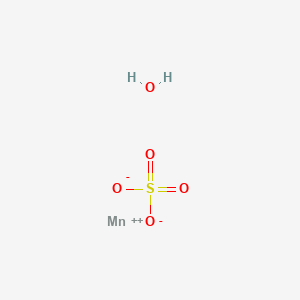
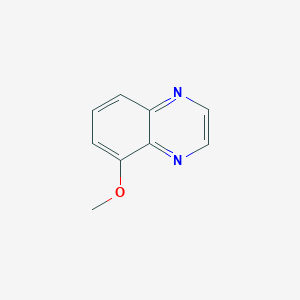
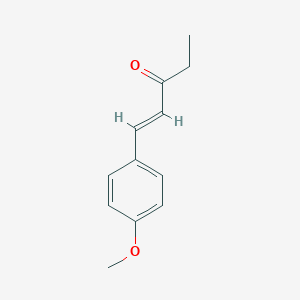
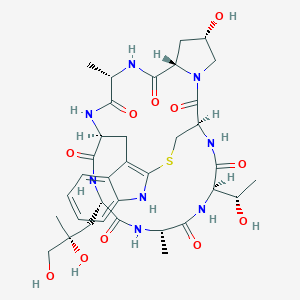
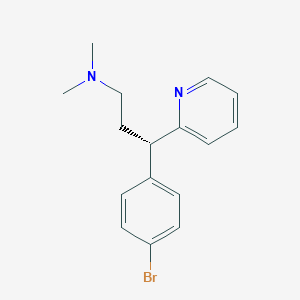
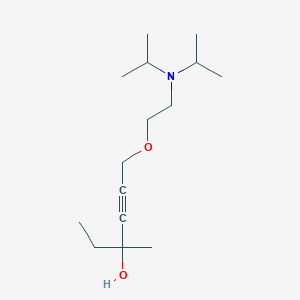
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
